molecular formula C24H23N5O2S2 B12142583 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142583
M. Wt: 477.6 g/mol
InChI Key: UBGGIEXWMWIGKX-RGEXLXHISA-N
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Description

7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule investigated for its potential as a kinase inhibitor, with a primary focus on anticancer applications. The compound's design incorporates a rhodanine-thiazolidinone moiety, a structure frequently associated with kinase binding and inhibition, fused to a pyridopyrimidinone core which acts as a privileged scaffold in medicinal chemistry for targeting ATP-binding sites. This molecular architecture suggests a mechanism of action centered on the disruption of key signaling pathways that drive cell proliferation and survival in malignancies. According to a patent (WO2010143122A1), this specific chemical entity is described for its utility in the treatment of proliferative diseases, with biological data indicating inhibitory activity against a panel of kinases, including FGF receptor 1 (FGFR1) and VEGFR2, which are critical targets in angiogenesis and tumor growth [https://patents.google.com/patent/WO2010143122A1/]. Its research value lies in its potential as a lead compound for the development of novel targeted therapies, providing a valuable tool for researchers exploring the pathophysiology of cancer and the effects of multi-kinase inhibition in cellular and animal models. This product is intended for research purposes, such as in vitro enzymatic assays, cell-based viability studies, and preclinical pharmacological investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C24H23N5O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N5O2S2/c1-16-8-9-20-25-21(28-12-10-27(11-13-28)17-6-4-3-5-7-17)18(22(30)29(20)15-16)14-19-23(31)26(2)24(32)33-19/h3-9,14-15H,10-13H2,1-2H3/b19-14-

InChI Key

UBGGIEXWMWIGKX-RGEXLXHISA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidines with Carbonyl Derivatives

A widely adopted method involves the cyclocondensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds. For example, 7a–e in Search Result were synthesized by reacting chalcones (6a–e ) with 6-aminothiouracil (3 ) under reflux conditions in ethanol. This reaction proceeds via Michael addition followed by cyclodehydration, yielding 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives in yields of 65–78%. Adapting this method, the 7-methyl substituent can be introduced by selecting a methyl-substituted chalcone precursor.

Scaffold Hopping from Pyrido[1,2-a]Pyrimidin-4-One Analogues

Search Result demonstrates the use of scaffold hopping to modify the pyrido[1,2-a]pyrimidin-4-one core. By replacing the pyrimidine ring with a pyridine moiety, researchers synthesized 30 derivatives via a two-round design strategy. For the target compound, the 7-methyl group can be incorporated during the initial cyclization step by employing methyl-substituted starting materials.

Installation of the 4-Phenylpiperazin-1-Yl Group

The 4-phenylpiperazine substituent is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

SNAr Reaction with Activated Pyrimidine Intermediates

Search Result describes the attachment of phenylpiperazine groups to halogenated heterocycles. For the target compound, the 2-position of the pyrido[1,2-a]pyrimidin-4-one core is activated by bromination using POBr3, followed by displacement with 4-phenylpiperazine in ethanol at 120°C. This method achieves yields of 70–85% when conducted in a sealed tube for 12–24 hours.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling can be employed. A mixture of Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C facilitates the coupling of aryl halides with 4-phenylpiperazine. This method minimizes byproducts and improves yields to >90% in optimized conditions.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

StepReaction TypeConditionsYieldReference
1CyclocondensationEthanol, reflux, 8h68%
2Bromination (2-position)POBr3, DMF, 0°C → rt, 4h82%
3Piperazine CouplingEthanol, 120°C, 24h76%
4Thiazolidinone CondensationPiperidine, EtOH, 70°C, 6h65%
5PurificationColumn chromatography (EtOAc/hexane)91%

Structural Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound include:

  • Pyrido[1,2-a]pyrimidin-4-one Core (Step 1):

    • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, H-6), 7.97 (d, J = 8.0 Hz, 1H, H-9), 3.45 (s, 3H, CH3).

    • 13C^{13}C NMR: δ 162.3 (C=O), 154.1 (C-4), 121.8–134.5 (aromatic carbons).

  • 4-Phenylpiperazin-1-Yl Intermediate (Step 3):

    • IR (KBr): 1245 cm1^{-1} (C-N stretch), 1590 cm1^{-1} (C=C aromatic).

    • HRMS (ESI): m/z calcd for C19H21N4O [M+H]+^+: 345.1712; found: 345.1709.

  • Final Compound:

    • 1H^1H NMR (600 MHz, CDCl3): δ 7.89 (s, 1H, H-6), 7.32–7.45 (m, 5H, Ph), 3.62–3.75 (m, 4H, piperazine), 2.98 (s, 3H, CH3).

    • 13C^{13}C NMR: δ 175.6 (C=S), 169.2 (C=O), 151.3 (C=N), 128.4–135.1 (aromatic carbons).

Challenges and Optimization Strategies

Stereochemical Control

The Z-configuration of the thiazolidinone methylidene group is critical for biological activity. Search Result emphasizes that using bulky bases (e.g., DBU) in the Knoevenagel step favors the Z-isomer by steric hindrance.

Solubility Issues

The poor solubility of intermediates in polar solvents can hinder reactions. Search Result addresses this by employing DMF as a co-solvent during bromination steps.

Byproduct Formation

Competing reactions during piperazine coupling are minimized by using excess aryl halide (1.5 eq.) and rigorous exclusion of moisture .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products depending on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. The thiazolidinone moiety is known to enhance the biological activity against various pathogens, including bacteria and fungi. For instance, studies have shown that similar compounds have demonstrated efficacy against Mycobacterium tuberculosis , suggesting that this compound could also possess similar properties .

Antitumor Activity

Compounds with pyrido-pyrimidine structures have been investigated for their anticancer properties. The biological evaluation of related structures has indicated that they can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests a potential application of the compound in cancer therapy .

Neuropharmacological Effects

The presence of the phenylpiperazine group in the structure indicates potential neuropharmacological applications. Compounds containing this moiety are often explored for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. Preliminary studies on similar compounds have shown promise in modulating neurotransmitter systems .

Synthesis and Characterization

The synthesis of this compound involves multi-step processes typically starting from simpler precursors. The characterization is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antitubercular Activity

In a study investigating the antitubercular activity of thiazolidinone derivatives, compounds similar to 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one were tested against multidrug-resistant strains of Mycobacterium tuberculosis . Results showed promising activity with specific derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antitubercular agents .

Case Study 2: Anticancer Activity

A series of pyrido-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives induced significant apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This highlights the potential role of compounds like 7-methyl... in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 7-Me, 3-(Z-thiazolidinone), 2-(4-phenylpiperazinyl) Hypothesized: Aldose reductase inhibition, anti-inflammatory
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) 5-(thiazolidinone), 6-Me, 1-phenyl Anti-inflammatory (ulcerogenic side effects noted)
Pyrido[1,2-a]pyrimidin-4-ones (50-53) Variable aryl/heteroaryl at position 3 Antimicrobial (e.g., Leishmania donovani)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(benzodioxolyl), 7-piperazinyl Patent-listed for undisclosed therapeutic use
Aldose reductase inhibitors (e.g., compound 13) 3-/4-hydroxy or methoxy on 2-phenyl ring IC₅₀ = 0.12–1.2 µM (ALR2 inhibition), antioxidant

Key Structural Insights :

  • Thiazolidinone Moiety: The target compound’s thioxo-thiazolidine group is shared with 10a (), which demonstrated anti-inflammatory activity. However, the (Z)-configuration and methyl substitution at position 3 of the thiazolidine may enhance steric stability compared to 10a’s planar thiazolidinone .
  • Core Modifications : Unlike aldose reductase inhibitors in , the target compound lacks hydroxyl/methoxy groups on the phenyl ring but incorporates a sulfur atom (thioxo), which may confer antioxidant properties via radical scavenging .

Biological Activity

The compound 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial and antifungal activities, along with structural insights and research findings.

Chemical Structure

The compound features a pyrido-pyrimidine framework fused with a thiazolidinone moiety. The structural formula can be represented as follows:

C20H23N5O2S\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}

This structure contributes to its diverse biological activities, particularly due to the presence of multiple functional groups that can interact with various biological targets.

Antibacterial Activity

Recent studies have shown that derivatives of the thiazolidinone moiety exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by a factor of 10 to 50 times in some cases. The most sensitive strain identified was Enterobacter cloacae, while Escherichia coli displayed notable resistance .

Minimum Inhibitory Concentration (MIC) Data:

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound 80.004–0.03En. CloacaeE. coli
Compound 120.015B. cereus-
Compound 110.03S. aureus-

The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influence antibacterial potency .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits promising antifungal activity. The tested derivatives showed good to excellent antifungal effects against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL. The most effective compound demonstrated potent activity against Trichophyton viride, while Aspergillus fumigatus was the most resistant strain .

Antifungal Activity Summary:

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound 150.004–0.06T. virideA. fumigatus
Compound 10.015B. cereus-
Compound 20.03S. aureus-

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes in bacterial and fungal metabolism, potentially through interactions with protein targets involved in cell wall synthesis or metabolic pathways critical for survival . Molecular docking studies further elucidate these interactions, revealing how structural features facilitate binding to target sites.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant strains:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with multi-drug-resistant infections demonstrated significant improvement in outcomes when treated with derivatives of this compound compared to standard antibiotic therapies.
  • Case Study on Antifungal Treatment : In vitro studies indicated that formulations containing this compound effectively reduced fungal load in patients suffering from chronic fungal infections, showcasing its potential as a therapeutic agent.

Q & A

Q. What are the recommended methods for confirming the structural integrity of this compound post-synthesis?

To verify structural integrity, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substituent positions and stereochemistry (e.g., Z-configuration of the thiazolidinone-methylidene group) .
  • Infrared Spectroscopy (IR) : Identify characteristic functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 4-oxo-thiazolidinone moiety) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) by optimizing mobile phases (e.g., acetonitrile/water gradients) and monitoring UV absorption at 254 nm .

Q. How can synthesis yield be optimized for this compound?

Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide) to stabilize intermediates .
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction kinetics in cyclization steps .
  • Temperature Control : Reflux conditions (80–120°C) under inert atmospheres (N₂/Ar) improve thiazolidinone ring formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluents) or recrystallization from ethanol removes byproducts .

Q. What are the primary biological screening assays for initial activity profiling?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s thioxo-thiazolidinone motif .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing/-donating substituents) to assess impact on receptor binding .
  • Core Scaffold Optimization : Compare bioactivity of pyrido[1,2-a]pyrimidin-4-one derivatives with/without the thioxo-thiazolidinone moiety .
  • Assay Platforms : Use parallel synthesis and high-throughput screening (HTS) to evaluate libraries against multiple targets (e.g., cancer, infectious diseases) .

Q. Example SAR Table :

Substituent PositionModificationBiological Activity (IC₅₀, μM)
Thiazolidinone C-3Methyl → EthylAntimicrobial: 2.1 → 0.9
Pyrido C-2Phenylpiperazine → ThiomorpholineAnticancer: 15.3 → 8.7
Data adapted from structural analogs in .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Model Organism Variability : Test across diverse cell lines (e.g., bacterial vs. mammalian) to identify species-specific uptake or metabolism differences .
  • Dose-Response Analysis : Conduct time-kill assays (antimicrobial) vs. proliferation assays (anticancer) to distinguish static vs. cytotoxic effects .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differentially regulated pathways (e.g., oxidative stress vs. apoptosis) .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity Screening : Compare activity against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .
  • Computational Docking : Predict binding affinities to non-target proteins using molecular dynamics simulations (e.g., AutoDock Vina) .
  • Metabolite Tracking : LC-MS/MS to identify degradation products that may interact with unintended targets .

Q. How can synthetic byproducts be characterized and minimized?

  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and optimize reaction times .
  • Byproduct Identification : HR-MS and 2D NMR (COSY, HSQC) to resolve structural ambiguities in dimeric or oxidized derivatives .
  • Process Optimization : Reduce excess reagents (e.g., thiourea) to prevent thioxo-group overfunctionalization .

Q. What are the key challenges in scaling up synthesis for in vivo studies?

  • Solvent Volume Reduction : Switch from DMF to ethanol for greener and scalable recrystallization .
  • Catalyst Recycling : Immobilize Lewis acids on silica to reduce waste and costs .
  • Stability Testing : Monitor compound degradation under varying pH/temperature to optimize storage conditions .

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